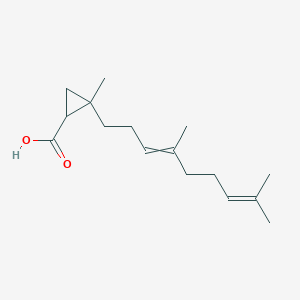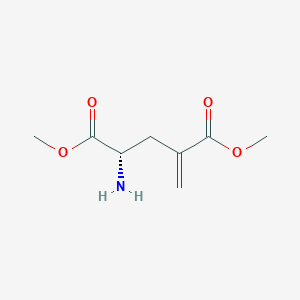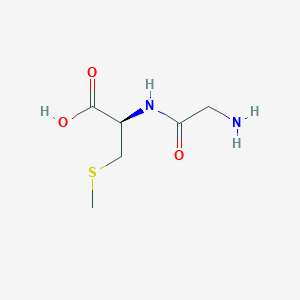
2,4,6-Trinitrophenol--6-(methanesulfonyl)pyridazin-3-amine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trinitrophenol–6-(methanesulfonyl)pyridazin-3-amine (1/1) is a complex organic compound that combines the structural features of both 2,4,6-trinitrophenol and 6-(methanesulfonyl)pyridazin-3-amine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of nitro groups and a sulfonyl group in its structure suggests that it may exhibit unique chemical reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitrophenol–6-(methanesulfonyl)pyridazin-3-amine typically involves multiple steps, starting with the preparation of the individual components, 2,4,6-trinitrophenol and 6-(methanesulfonyl)pyridazin-3-amine, followed by their coupling.
Synthesis of 2,4,6-Trinitrophenol: This can be achieved by nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Synthesis of 6-(Methanesulfonyl)pyridazin-3-amine: This involves the sulfonation of pyridazine followed by amination.
Coupling Reaction: The final step involves the coupling of 2,4,6-trinitrophenol with 6-(methanesulfonyl)pyridazin-3-amine under specific conditions, such as the presence of a coupling agent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trinitrophenol–6-(methanesulfonyl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4,6-Trinitrophenol–6-(methanesulfonyl)pyridazin-3-amine involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the sulfonyl group can form strong interactions with nucleophiles. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrophenol: Known for its explosive properties and use in analytical chemistry.
6-(Methanesulfonyl)pyridazin-3-amine: Studied for its potential pharmaceutical applications.
Properties
CAS No. |
61071-26-9 |
|---|---|
Molecular Formula |
C11H10N6O9S |
Molecular Weight |
402.30 g/mol |
IUPAC Name |
6-methylsulfonylpyridazin-3-amine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C5H7N3O2S/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-11(9,10)5-3-2-4(6)7-8-5/h1-2,10H;2-3H,1H3,(H2,6,7) |
InChI Key |
GASTWGTXFCSCIH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[(2-methoxy-2-oxoethyl)amino]butanoate](/img/structure/B14592927.png)
![Butanoic acid, 4-[2-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14592928.png)

![{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14592952.png)

![Glycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14592972.png)

![N-Phenyl-4,6-bis[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14592991.png)
![1-[(But-2-en-1-yl)oxy]-2-methylbenzene](/img/structure/B14592994.png)


![1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14593013.png)
![[4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14593014.png)
